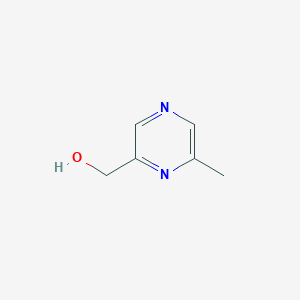
(6-Methylpyrazin-2-yl)methanol
Descripción general
Descripción
“(6-Methylpyrazin-2-yl)methanol” is a chemical compound with the molecular formula C6H8N2O . Its average mass is 124.141 Da and its monoisotopic mass is 124.063660 Da .
Synthesis Analysis
The synthesis of “this compound” involves several steps. One method starts with 6-methylpyrazine-2-carboxylic acid, which is reacted with Cs2CO3 and iodomethane in N,N-dimethylformamide. After stirring overnight at room temperature, the reaction mixture is quenched with water and extracted with EtOAc. The residue is then diluted with water, and NaBH4 is added portionwise at 0°C. After stirring at room temperature for 30 minutes, the mixture is cooled to 0°C, diluted with water, and extracted with EtOAc. The combined organic layers are washed with brine, dried over Na2SO4, filtered, and concentrated under reduced pressure to afford the title compound .Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyrazine ring with a methyl group at the 6-position and a methanol group at the 2-position .Physical And Chemical Properties Analysis
“this compound” has a density of 1.2±0.1 g/cm3, a boiling point of 234.8±35.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.5 mmHg at 25°C . It has an enthalpy of vaporization of 49.8±3.0 kJ/mol and a flash point of 95.8±25.9 °C .Aplicaciones Científicas De Investigación
1. Synthesis and Structural Analysis
(6-Methylpyrazin-2-yl)methanol has been utilized in the synthesis of various compounds. For instance, a study describes the synthesis and characterization of a new compound, 1,2-bis(6-methylpyridin-2-yl)ethene-1,2-diol, using (this compound and pyridine-2-carbaldehyde. This compound was characterized by mass spectroscopy, IR, NMR, UV-Vis, and single-crystal X-ray diffraction. The molecular and crystalline structure indicates it crystallizes in a monoclinic crystal system with intramolecular hydrogen bonds, contributing to the stability of its crystal structure (Percino, Chapela, & Rodríguez-Barbarín, 2005).
2. Catalytic Applications
This compound is also significant in catalytic processes. A study reported the use of methanol as both a C1 synthon and H2 source for selective N-methylation of amines using RuCl3.xH2O as a catalyst. This method showed versatility with various amines and was used in synthesizing pharmaceutical agents through late-stage functionalization (Sarki et al., 2021).
3. Methanol Production and Applications
A broader perspective on methanol, including this compound, highlights its role as a building block for more complex chemical structures. Methanol is a clean-burning fuel with applications in producing acetic acid, methyl tertiary butyl ether, dimethyl ether, methylamine, etc. It's also important in CO2 to methanol conversion, which can reduce CO2 emissions, and as an energy carrier for hydrogen storage (Dalena et al., 2018).
4. Biotechnological Applications
In biotechnology, methanol is considered a promising substrate for various processes. Research highlights the potential of methylotrophic bacteria for developing bioprocesses based on methanol as an alternative carbon source. These processes could lead to the production of fine andbulk chemicals using methanol, demonstrating its versatility and sustainability (Schrader et al., 2009).
5. Chemical Synthesis and Drug Discovery
Methanol is employed as a solvent and a reagent in organic synthesis and drug discovery. Its utilization as a C1 source for forming carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds is particularly valuable. This includes the synthesis of C-, N-, and O-methylated products, which are common in natural products and chemicals. Such applications illustrate the fundamental role of methanol in modern synthetic chemistry (Natte et al., 2017).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
(6-methylpyrazin-2-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O/c1-5-2-7-3-6(4-9)8-5/h2-3,9H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJBPQOAHJORLDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CC(=N1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10342241 | |
| Record name | (6-methylpyrazin-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10342241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77164-93-3 | |
| Record name | (6-methylpyrazin-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10342241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















